molecular formula C8H8FNO3 B173363 1-(2-Fluoroethoxy)-2-nitrobenzene CAS No. 132838-18-7

1-(2-Fluoroethoxy)-2-nitrobenzene

Cat. No.: B173363
CAS No.: 132838-18-7
M. Wt: 185.15 g/mol
InChI Key: BZCYDTZLMSRNOQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-2-nitrobenzene is an organic compound characterized by the presence of a fluoroethoxy group and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Fluoroethoxy)-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-fluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Nitrophenol+2-FluoroethanolK2CO3This compound+H2O\text{2-Nitrophenol} + \text{2-Fluoroethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{H}_2\text{O} 2-Nitrophenol+2-FluoroethanolK2​CO3​​this compound+H2​O

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoroethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Nucleophilic Substitution: The fluoroethoxy group can be substituted by nucleophiles such as thiols or amines under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethoxy)-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds with therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2-Fluoroethoxy)-2-nitrobenzene can be compared with similar compounds such as:

    1-(2-Fluoroethoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    2-Fluoroethoxybenzene: Lacks the nitro group, resulting in different chemical and biological properties.

    2-Nitroanisole: Contains a methoxy group instead of a fluoroethoxy group, leading to differences in reactivity and applications.

Properties

IUPAC Name

1-(2-fluoroethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYDTZLMSRNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567664
Record name 1-(2-Fluoroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132838-18-7
Record name 1-(2-Fluoroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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